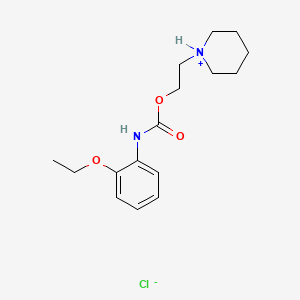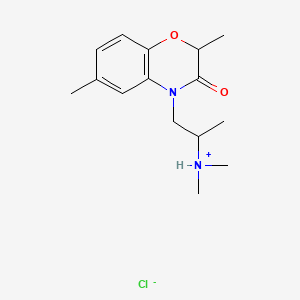
Gold tricyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold tricyanide is a coordination compound with the molecular formula C₃AuN₃ It consists of a gold atom coordinated to three cyanide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold tricyanide can be synthesized through the reaction of gold salts with cyanide ions. One common method involves the reaction of gold chloride with potassium cyanide in an aqueous solution. The reaction proceeds as follows:
AuCl3+3KCN→KAu(CN)3+3KCl
Industrial Production Methods
In industrial settings, this compound is often produced through the cyanidation process, which involves dissolving gold in a cyanide solution. This method is widely used in the gold mining industry for the extraction of gold from low-grade ores. The process involves the following steps:
- Crushing and grinding the ore to a fine powder.
- Mixing the powdered ore with a cyanide solution.
- Allowing the gold to dissolve in the cyanide solution.
- Recovering the gold from the solution through precipitation or adsorption onto activated carbon.
Analyse Des Réactions Chimiques
Types of Reactions
Gold tricyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gold(III) cyanide complexes.
Reduction: It can be reduced to elemental gold.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or chlorine can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
Oxidation: Gold(III) cyanide complexes.
Reduction: Elemental gold.
Substitution: Gold complexes with different ligands.
Applications De Recherche Scientifique
Gold tricyanide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gold compounds and complexes.
Industry: It is used in electroplating and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of gold tricyanide involves its interaction with biological molecules and cellular components. This compound can inhibit the activity of certain enzymes and proteins by binding to their active sites. This interaction can disrupt cellular processes and lead to therapeutic effects, such as anti-inflammatory and anti-cancer activities . The compound’s ability to generate reactive oxygen species also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Gold tricyanide can be compared with other gold cyanide complexes, such as gold(I) cyanide and gold(III) cyanide. While all these compounds contain gold and cyanide ligands, they differ in their oxidation states and coordination environments. This compound is unique due to its specific coordination geometry and reactivity. Similar compounds include:
Gold(I) cyanide: AuCN
Gold(III) cyanide: Au(CN)₄⁻
This compound’s distinct properties make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
37187-64-7 |
|---|---|
Formule moléculaire |
C3AuN3 |
Poids moléculaire |
275.02 g/mol |
Nom IUPAC |
gold(3+);tricyanide |
InChI |
InChI=1S/3CN.Au/c3*1-2;/q3*-1;+3 |
Clé InChI |
MXZVHYUSLJAVOE-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[Au+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


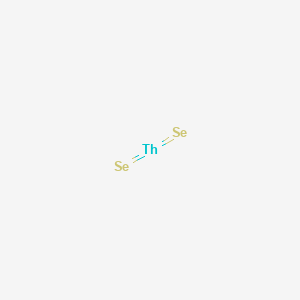
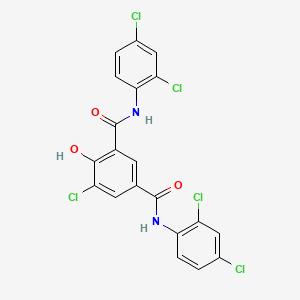
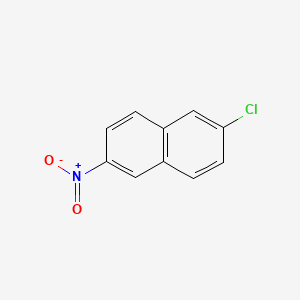
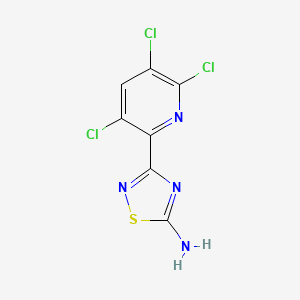
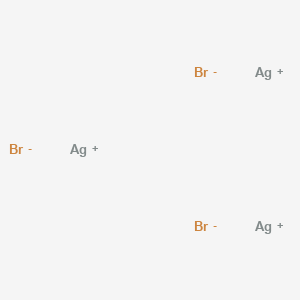
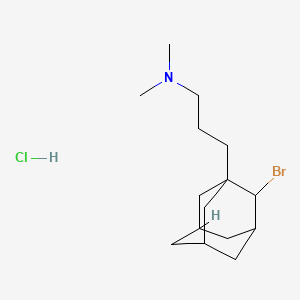
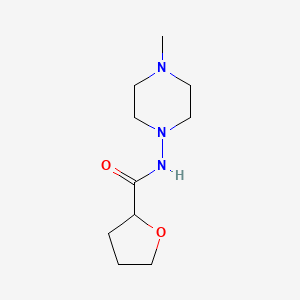

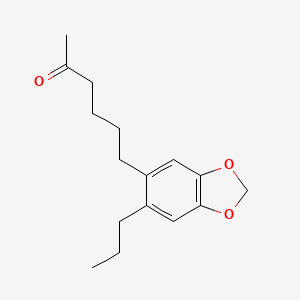

![2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15344748.png)
